
4-(Dimethylamino)butanoic acid hydrochloride
Cat. No. B1315297
Key on ui cas rn:
69954-66-1
M. Wt: 167.63 g/mol
InChI Key: RDTALXUBMCLWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05643878
Procedure details


10 g (60 mmol) of 4-dimethylaminobutyric acid hydrochloride (Janssen; Bruggen/Germany) are heated for approximately 3 h at 65° C. in 30 ml of SOCl2. SOCl2 is evaporated off and the residue is stirred to yield the title compound: TLC of a sample dissolved in methanol, Rf (U)=0.67; TLC of 4-dimethylaminobutyric acid hydrochloride, Rf (U)=0.50.


Name
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][CH2:6][C:7](O)=[O:8]>O=S(Cl)Cl>[ClH:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][CH2:6][C:7]([Cl:1])=[O:8] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCC(=O)O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=S(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the residue is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
SOCl2 is evaporated off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CN(CCCC(=O)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
